5-Hydroxyuracil

Overview

Description

5-Hydroxyuracil, also known as 5-hydroxycytosine, is a modified nucleotide base that is found in the DNA of some organisms. It is formed by the oxidation of cytosine, which is one of the four bases that make up DNA. The presence of this compound in DNA has been linked to a variety of biological processes, including gene regulation, DNA repair, and epigenetic modifications.

Scientific Research Applications

Oxidation and DNA Damage

5-Hydroxyuracil, an oxidized nucleobase, results from the action of hydroxyl radicals and one-electron oxidants on uracil. It undergoes further degradation upon exposure to various oxidants. Simon et al. (2006) focused on the formation of one-electron oxidation products of this compound within DNA fragments, revealing the formation of isodialuric acid through this mechanism. This work contributes to understanding the stability and conversion of these products in different pH conditions (Simon et al., 2006).

Base Pairing in DNA Duplexes

This compound has been shown to form stable base pairs with all four natural DNA bases: adenine, guanine, cytosine, and thymine. Thiviyanathan et al. (2005) used NMR studies, UV-monitored melting experiments, and ab initio calculations to demonstrate this, suggesting a potential role in DNA replication and the in-vivo incorporation of this compound (Thiviyanathan et al., 2005).

Synthesis in Oligodeoxynucleotides

Fujimoto et al. (1997) developed a method for synthesizing oligodeoxynucleotides with this compound residues at specific sites. This advancement aids biochemical and biophysical studies into the effects of this modification in DNA. The research addresses challenges in synthesis and provides analytical verification for the composition and location of this compound residues (Fujimoto et al., 1997).

Antimetabolite Activity

The effects of this compound on cell elongation, mitosis, and DNA synthesis were studied by Schreiber and Duncan (1958) in Vicia faba roots. They discovered that this compound can block DNA synthesis, with this blockage spontaneously disappearing after a certain period. This research suggests a competitive relationship between this compound and other nucleotides, providing insights into its antimetabolite activity (Schreiber & Duncan, 1958).

DNA Glycosylase Activity

Boorstein et al. (1989) found that 5-hydroxymethyluracil-DNA glycosylase, an enzyme involved in DNA repair, is present in a wide variety of vertebrate and invertebrate animals and protozoans. This enzyme helps in the maintenance of methylated sites in DNA, indicating a role for this compound in DNA repair processes (Boorstein et al., 1989).

Base Excision Repair Pathway

Parsons et al. (2007) explored the repair of DNA substrates containing this compound lesions near DNA single-strand breaks. They identified that NEIL1, a DNA glycosylase, is efficient in the repair of these lesions, indicating the significant role of this compound in the base excision repair pathway (Parsons et al., 2007).

Mechanism of Action

Target of Action

5-Hydroxyuracil, also known as Isobarbituric acid, is a derivative of the nucleic acid base uracil . It is formed by the action of hydroxyl radicals on DNA . The primary target of this compound is DNA, where it can cause damage and is considered a biomarker of DNA damage .

Mode of Action

This compound is an oxidized form of cytosine that is produced by the oxidative deamination of cytosines by reactive oxygen species . It can miscode for adenine and is potentially mutagenic .

Biochemical Pathways

The formation of this compound in DNA is a result of the action of hydroxyl radicals on DNA . This process is part of the oxidative stress response in cells, which can lead to DNA damage and potentially contribute to various pathological conditions, including cancer and neurodegenerative diseases .

Pharmacokinetics

Given its role in dna damage, it is likely that its presence and effects within the body are influenced by various factors, including the body’s dna repair mechanisms and the presence of reactive oxygen species .

Result of Action

The presence of this compound in DNA can lead to DNA damage, which has been linked to various toxicological effects, including cancer and neurodegeneration . For example, the synthesis of this compound in DNA is elevated in a number of cancer types, such as colon, lung, and breast cancer . This suggests that this compound might be involved in the initiation and advancement of these malignancies .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, exposure to ionizing radiation can lead to the formation of this compound in DNA . This suggests that environmental factors that increase the production of reactive oxygen species or hydroxyl radicals could potentially enhance the formation and effects of this compound .

Future Directions

The concept of metal-mediated base-pair switching to induce inter- and intramolecular DNA strand displacement in a metal-responsive manner has been demonstrated . This could become a versatile strategy for constructing stimuli-responsive DNA nanostructures, expanding the scope of dynamic DNA nanotechnology .

Biochemical Analysis

Biochemical Properties

5-Hydroxyuracil plays a crucial role in biochemical reactions, particularly in the context of DNA damage and repair. It is formed by the action of hydroxyl radicals on DNA . This compound does not distort the DNA molecule and is bypassed by replicative DNA polymerases . It can miscode for adenine, making it potentially mutagenic . Enzymes such as DNA glycosylases are involved in the repair of this compound by excising the damaged base from DNA .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It is considered a biomarker of DNA damage and has been linked to the development of several cancers, including colon, lung, and breast cancer . Additionally, this compound can damage nerve cells’ DNA, potentially contributing to neurodegenerative diseases such as Parkinson’s and Alzheimer’s . It also plays a role in the toxic effects of radiation exposure, as it is formed in DNA following exposure to ionizing radiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can form stable base pairs with all four bases in a DNA duplex, which can lead to miscoding and mutagenesis . The compound is produced by the oxidative deamination of cytosines by reactive oxygen species . It does not distort the DNA molecule and is bypassed by replicative DNA polymerases . Additionally, metal-mediated base-pair switching involving this compound has been demonstrated, which can induce DNA strand displacement and molecular device operations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is formed in DNA following exposure to ionizing radiation and may contribute to the development of radiation-induced cancer . The stability and degradation of this compound in DNA over time are important factors in understanding its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that the synthesis of this compound in DNA is elevated in a number of cancer types, suggesting a dose-dependent relationship . High doses of this compound may lead to toxic or adverse effects, including increased DNA damage and potential mutagenesis .

Metabolic Pathways

This compound is involved in metabolic pathways related to DNA damage and repair. It is produced by the oxidative deamination of cytosines by reactive oxygen species . Enzymes such as DNA glycosylases are responsible for excising this compound from DNA, thereby preventing mutagenesis . The compound’s involvement in these pathways highlights its role in maintaining genomic stability.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed as part of the DNA damage response. It interacts with DNA glycosylases, which recognize and excise the damaged base from DNA . This interaction is crucial for the localization and accumulation of this compound in areas of DNA damage, facilitating its repair and preventing mutagenesis .

Subcellular Localization

This compound is localized within the nucleus, where it is incorporated into DNA as a result of oxidative damage . The compound’s activity and function are influenced by its subcellular localization, as it interacts with DNA glycosylases and other repair enzymes to excise the damaged base . This localization is essential for the effective repair of DNA damage and the maintenance of genomic stability.

properties

IUPAC Name |

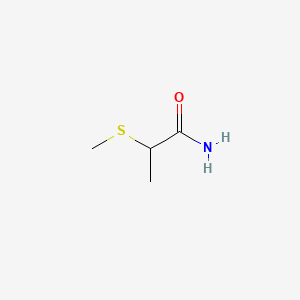

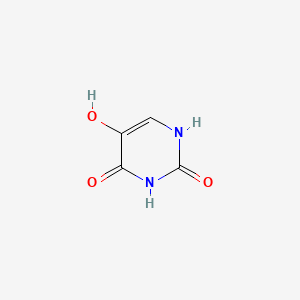

5-hydroxy-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c7-2-1-5-4(9)6-3(2)8/h1,7H,(H2,5,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJNVANOCZHTMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30174667 | |

| Record name | Pyrimidine-2,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20636-41-3 | |

| Record name | 5-Hydroxy-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20636-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine-2,4,5-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020636413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobarbituric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrimidine-2,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-2,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-amino-6-[(2-oxoimidazolidine-1-carbonyl)amino]hexanoic acid](/img/structure/B1221626.png)

![[(2R)-1-octadecoxy-3-phosphonooxypropan-2-yl] acetate](/img/structure/B1221634.png)